molecular formula C3H6OS B1346918 thietan-3-ol CAS No. 10304-16-2

thietan-3-ol

Cat. No.: B1346918
CAS No.: 10304-16-2
M. Wt: 90.15 g/mol
InChI Key: YCGJWFCBFZPGJK-UHFFFAOYSA-N
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Description

thietan-3-ol, also known as 3-thietan-1-ol, is an organic compound containing sulfur and oxygen atoms. It is a colorless liquid with a distinctive odor reminiscent of rotten eggs. The chemical formula for this compound is C3H6OS, and it has a molecular weight of 90.14 g/mol . This compound is notable for its reactivity with various organic substances and metal ions, forming compounds such as thiophosphates and unsaturated compounds .

Mechanism of Action

Target of Action

Thietan-3-ol, also known as 3-Thietanol, is a compound that has been evaluated as a bioisostere of the carboxylic acid functional group . The primary targets of this compound are enzymes involved in the eicosanoid biosynthesis pathway, such as cyclooxygenase (COX) and lipoxygenase . These enzymes play a crucial role in the inflammatory response and pain perception.

Mode of Action

This compound interacts with its targets, the COX and lipoxygenase enzymes, by mimicking the carboxylic acid moiety present in natural substrates . This interaction results in the inhibition of eicosanoid biosynthesis, thereby modulating the inflammatory response .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the eicosanoid biosynthesis pathway . By inhibiting the COX and lipoxygenase enzymes, this compound disrupts the production of eicosanoids, which are signaling molecules that mediate inflammation and pain. The downstream effects of this disruption can lead to a reduction in inflammation and pain perception.

Pharmacokinetics

It is known that the compound’s physicochemical properties, such as its lipophilicity and permeability, can influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of the inflammatory response. By inhibiting the production of eicosanoids, this compound can potentially reduce inflammation and alleviate pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity and permeability can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature could potentially impact the stability of this compound and its interaction with target enzymes .

Biochemical Analysis

Biochemical Properties

3-Thietanol plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, 3-Thietanol can react with metal ions to form thiophosphates and unsaturated compounds . These interactions are crucial in the synthesis of amino alcohols and amino alcohol derivatives, which are essential in various biochemical pathways.

Cellular Effects

3-Thietanol influences cellular processes in multiple ways. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Thietanol can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, its interaction with metal ions can impact cellular functions by altering the availability of essential cofactors.

Molecular Mechanism

At the molecular level, 3-Thietanol exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with metal ions or other reactive groups. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions . The compound’s ability to form thiophosphates and unsaturated compounds further contributes to its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Thietanol can change over time. The compound’s stability and degradation are important factors to consider. 3-Thietanol is known to be a flammable liquid that should be stored away from heat sources . Over time, its reactivity may decrease due to degradation, which can impact its long-term effects on cellular functions in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-Thietanol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and metabolic pathways. At higher doses, 3-Thietanol can become toxic and cause adverse effects . These threshold effects are crucial for determining safe and effective dosages in preclinical studies.

Metabolic Pathways

3-Thietanol is involved in several metabolic pathways. It interacts with enzymes and cofactors to influence metabolic flux and metabolite levels. For example, 3-Thietanol can participate in the synthesis of amino alcohols and other organic compounds . These interactions are essential for maintaining cellular homeostasis and metabolic balance.

Transport and Distribution

Within cells and tissues, 3-Thietanol is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biochemical activity and overall effects on cellular functions.

Subcellular Localization

3-Thietanol’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . Understanding its localization is essential for elucidating its role in cellular processes and functions.

Chemical Reactions Analysis

thietan-3-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

thietan-3-ol is unique due to its sulfur-containing four-membered ring structure. Similar compounds include:

Compared to these compounds, this compound’s unique reactivity and applications make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

thietan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6OS/c4-3-1-5-2-3/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGJWFCBFZPGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145617
Record name 3-Thietan-1-ol
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Molecular Weight

90.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10304-16-2
Record name 3-Thietanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thietan-1-ol
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Record name 3-Thietanol
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Record name 3-Thietan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary ways to synthesize 3-Thietanol in a laboratory setting?

A1: Current research highlights two main synthetic approaches for 3-thietanol:

  • Reaction of 2-(1-Haloalkyl)oxiranes with Ammonium Thiocarbamate: This method utilizes readily available starting materials and proceeds with high stereospecificity. [, ] The reaction involves the ring opening of the oxirane by the thiocarbamate, followed by intramolecular cyclization to form the thietane ring.
  • Reaction of 2-(1-Haloalkyl)oxiranes with Monothiocarbamic Acid Salts: Similar to the previous method, this approach also leverages the reactivity of oxiranes. [, ] The reaction with monothiocarbamic acid salts provides an alternative route with good yields of various 3-thietanol derivatives.

Q2: Can 3-Thietanone be synthesized from 3-Thietanol, and what is significant about its reactivity?

A: Yes, 3-Thietanol can be oxidized to 3-Thietanone using reagents like dimethyl sulfoxide and benzoic acid anhydride. [, ] Interestingly, 3-Thietanone exhibits unique reactivity with methanolic sodium hydrogen sulfide. This reaction leads to the formation of compounds like 2,4-dimethylthiophene-3-thiol and 3,6-dimethyl-7-oxa-2,5-dithiabicyclo[2.2.1]heptane, suggesting a reductive ring cleavage mechanism where hydrogensulfide attacks the sulfur atom in the thietanone ring. [, ]

Q3: Has the potential of 3-Thietanol and its derivatives as bioisosteres for carboxylic acids been investigated?

A: Yes, research suggests that the oxetane ring can potentially function as an isostere for the carbonyl group. [] This led to the exploration of oxetan-3-ol and, by extension, thietan-3-ol and related structures (sulfoxides, sulfones) as potential bioisosteres for carboxylic acids. Studies involving model compounds and ibuprofen derivatives have been conducted to assess their physicochemical properties and biological activity. Early findings indicate that these structures hold promise as carboxylic acid surrogates, warranting further investigation. []

Q4: What spectroscopic techniques are valuable for the structural characterization of 3-Thietanol?

A: Microwave spectroscopy has proven to be a powerful tool for studying the structure of 3-Thietanol and related four-membered ring compounds. [] This technique allows for the precise determination of rotational constants and centrifugal distortion constants, which are crucial for deriving accurate structural information. By analyzing the microwave spectra of various isotopically substituted 3-Thietanol species, researchers can determine the bond lengths, bond angles, and conformational preferences of this molecule. []

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